

Synonyms for 3-Methyl-2,5-dihydrothiophene 1,1-dioxide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Methyl-2,5-dihydrothiophene
1,1-dioxide

Cat. No.: B052704

[Get Quote](#)

An In-depth Technical Guide to 3-Methyl-2,5-dihydrothiophene 1,1-dioxide

This technical guide provides a comprehensive overview of **3-Methyl-2,5-dihydrothiophene 1,1-dioxide**, a versatile reagent in organic synthesis. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its synonyms, chemical properties, synthesis, and applications, with a focus on its role in Diels-Alder reactions and the biological relevance of related sulfone-containing compounds.

Nomenclature and Synonyms

3-Methyl-2,5-dihydrothiophene 1,1-dioxide is known by several alternative names in chemical literature and commercial catalogs. Proper identification is crucial for accurate literature searches and procurement.

Table 1: Synonyms and Identifiers

Name	Identifier
Systematic IUPAC Name	3-Methyl-2,5-dihydrothiophene 1,1-dioxide[1]
Common Synonyms	3-Methylsulfolene[2]
Isoprene sulfone	
3-Methyl-3-sulfolene[2]	
2,5-Dihydro-3-methylthiophene 1,1-dioxide[2]	
CAS Number	1193-10-8[1][2]
Molecular Formula	C ₅ H ₈ O ₂ S[1][3][4]
InChI Key	FAYFWMOSHFCQPG-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key quantitative physicochemical properties of **3-Methyl-2,5-dihydrothiophene 1,1-dioxide** is presented below. These properties are essential for designing experimental setups and understanding the compound's behavior in various solvents and temperature conditions.

Table 2: Quantitative Physicochemical Data

Property	Value	Reference
Molecular Weight	132.18 g/mol	[1][4]
Appearance	White to off-white solid	
Melting Point	63-65 °C	
Boiling Point	138 °C at 15 mmHg	
Density	1.251 g/cm ³	
Solubility	Soluble in water, acetone, and toluene.	[5]

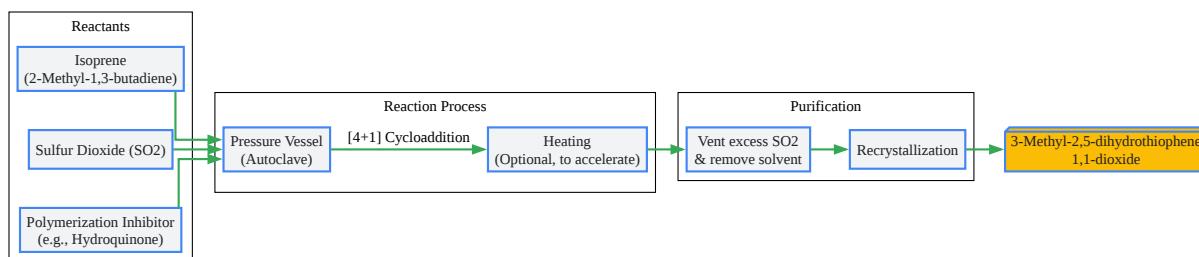
Synthesis of 3-Methyl-2,5-dihydrothiophene 1,1-dioxide

The primary method for the synthesis of **3-Methyl-2,5-dihydrothiophene 1,1-dioxide** is the cheletropic reaction between isoprene (2-methyl-1,3-butadiene) and sulfur dioxide. This reversible reaction is a classic example of a [4+1] cycloaddition.[\[6\]](#)

Reaction Mechanism

The synthesis proceeds through a concerted pericyclic reaction where the π -electron system of the conjugated diene (isoprene) interacts with the lone pair and empty p-orbital of sulfur dioxide. The reaction is thermally controlled, and at elevated temperatures, the reverse reaction, a cheletropic extrusion of sulfur dioxide, occurs to regenerate the diene.[\[6\]](#)[\[7\]](#) This retro-cheletropic reaction is a key feature utilized in the application of this compound.

Experimental Protocol: Synthesis from Isoprene and Sulfur Dioxide


This protocol describes a general procedure for the synthesis of **3-Methyl-2,5-dihydrothiophene 1,1-dioxide**.

Materials:

- Isoprene (2-methyl-1,3-butadiene)
- Sulfur dioxide (liquid or gas)
- Hydroquinone or other polymerization inhibitor
- Suitable pressure vessel (e.g., autoclave)
- Solvent (e.g., benzene, toluene, or neat)
- Apparatus for recrystallization

Procedure:

- Reaction Setup: In a high-pressure reaction vessel, place a solution of isoprene in a suitable solvent or use neat isoprene. Add a small amount of a polymerization inhibitor such as hydroquinone.
- Addition of Sulfur Dioxide: Cool the vessel and carefully introduce a molar excess of liquid sulfur dioxide.
- Reaction Conditions: Seal the vessel and allow the reaction to proceed at room temperature. The reaction time can vary from several hours to days. Alternatively, heating the mixture to around 100°C can significantly shorten the reaction time to a few hours.
- Work-up: After the reaction is complete, cool the vessel and cautiously vent the excess sulfur dioxide in a well-ventilated fume hood.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ether/petroleum ether, to yield crystalline **3-Methyl-2,5-dihydrothiophene 1,1-dioxide**.

[Click to download full resolution via product page](#)

Figure 1: General workflow for the synthesis of **3-Methyl-2,5-dihydrothiophene 1,1-dioxide**.

Applications in Organic Synthesis: In-situ Generation of Isoprene for Diels-Alder Reactions

The primary synthetic utility of **3-Methyl-2,5-dihydrothiophene 1,1-dioxide** lies in its ability to serve as a stable, solid source of isoprene for Diels-Alder reactions.^{[8][9]} Isoprene is a gas at room temperature, making it inconvenient to handle. By using its solid sulfone adduct, isoprene can be generated in situ through a thermal retro-cheletropic reaction, reacting immediately with a dienophile present in the reaction mixture.^[10]

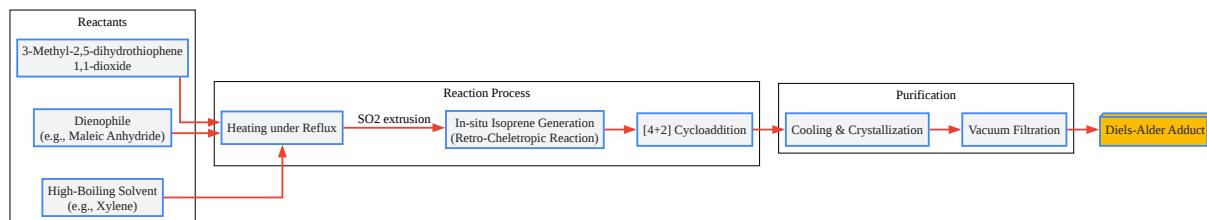
Reaction Mechanism: Cheletropic Extrusion and Diels-Alder Cycloaddition

The process involves two sequential pericyclic reactions:

- Retro-Cheletropic Reaction: Upon heating, **3-Methyl-2,5-dihydrothiophene 1,1-dioxide** undergoes a concerted elimination of sulfur dioxide gas to yield isoprene in its reactive s-cis conformation.^{[11][12]}
- Diels-Alder Reaction: The freshly generated isoprene then undergoes a [4+2] cycloaddition with a suitable dienophile to form a six-membered ring.

Experimental Protocol: Diels-Alder Reaction with Maleic Anhydride

This protocol details a representative Diels-Alder reaction using **3-Methyl-2,5-dihydrothiophene 1,1-dioxide** as the isoprene source and maleic anhydride as the dienophile.^{[8][9]}


Materials:

- **3-Methyl-2,5-dihydrothiophene 1,1-dioxide**
- Maleic anhydride
- High-boiling solvent (e.g., xylene)^[10]
- Apparatus for heating under reflux with a gas trap

- Apparatus for vacuum filtration and recrystallization

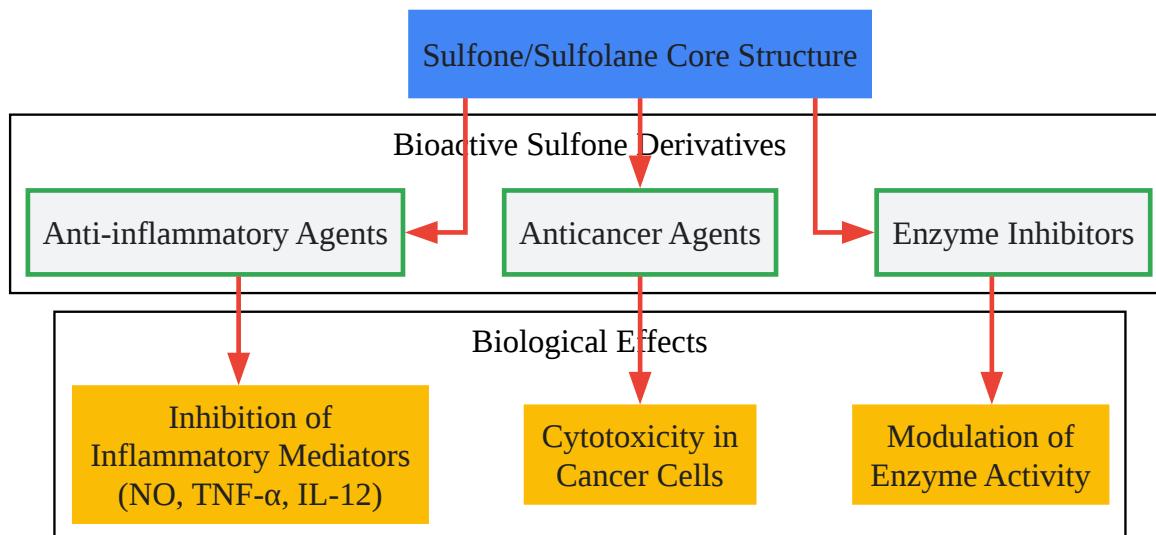
Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine **3-Methyl-2,5-dihydrothiophene 1,1-dioxide** and maleic anhydride in xylene.[8][10] The condenser should be fitted with a gas outlet tube leading to a trap to capture the evolved sulfur dioxide.
- Reaction: Heat the mixture to a gentle reflux.[9] The solid reactants will dissolve, and the evolution of sulfur dioxide gas will be observed. Maintain the reflux for approximately 30-60 minutes after the solids have dissolved to ensure complete reaction.[8]
- Isolation of Product: Allow the reaction mixture to cool to room temperature, which may induce crystallization of the product. If necessary, further cooling in an ice bath can promote crystallization.
- Purification: Collect the crystalline product by vacuum filtration and wash it with a small amount of cold solvent (e.g., petroleum ether) to remove any soluble impurities.[8] The product, 4-methyl-cyclohex-4-ene-1,2-dicarboxylic anhydride, can be further purified by recrystallization.

[Click to download full resolution via product page](#)

Figure 2: General workflow for a Diels-Alder reaction using **3-Methyl-2,5-dihydrothiophene 1,1-dioxide**.

Relevance in Drug Development and Biological Activity


While **3-Methyl-2,5-dihydrothiophene 1,1-dioxide** is primarily a synthetic intermediate, the sulfone moiety is present in various biologically active molecules. Derivatives of sulfolane and related sulfones have been investigated for a range of pharmacological activities.

Biological Activities of Sulfone Derivatives

Research has shown that various sulfone derivatives exhibit significant biological effects, including:

- Anti-inflammatory Activity: Certain sulfone derivatives have been shown to inhibit the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF- α), and interleukin-12 (IL-12).[5][13]
- Anticancer Activity: Some sulfone-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.[5][13]
- Enzyme Inhibition: The sulfone group can act as a key pharmacophore in the design of enzyme inhibitors.

The presence of the sulfone group can modulate the physicochemical properties of a molecule, such as polarity and hydrogen bonding capacity, which can influence its pharmacokinetic and pharmacodynamic profile.

[Click to download full resolution via product page](#)

Figure 3: Conceptual diagram illustrating the biological relevance of the sulfone core structure.

Spectroscopic Data

Spectroscopic data is essential for the characterization and confirmation of the structure of **3-Methyl-2,5-dihydrothiophene 1,1-dioxide**.

Table 3: Spectroscopic Data

Technique	Key Data Points	Reference
¹ H NMR	Spectra available in public databases.	[14]
¹³ C NMR	Spectra available in public databases.	
IR Spectroscopy	Characteristic strong absorptions for the S=O stretch of the sulfone group.	
Mass Spectrometry	Molecular ion peak corresponding to the molecular weight.	
¹⁷ O NMR	Can be used to distinguish between sulfolenes and their sultine isomers.	[15]

Safety and Handling

3-Methyl-2,5-dihydrothiophene 1,1-dioxide should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.

- Hazards: May cause eye irritation.
- Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses and gloves. Handle in a well-ventilated area or fume hood.
- Storage: Store in a tightly closed container in a cool, dry place.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Thiophene, 2,5-dihydro-3-methyl-, 1,1-dioxide | C5H8O2S | CID 70941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,5-Dihydro-3-methyl-thiophene 1,1-dioxide [webbook.nist.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. Cheletropic reaction - Wikipedia [en.wikipedia.org]
- 7. scribd.com [scribd.com]
- 8. Experiment #4 [sas.upenn.edu]
- 9. Experiment #4 Diels-Alder Reaction - Edubirdie [edubirdie.com]
- 10. youtube.com [youtube.com]
- 11. msmith.chem.ox.ac.uk [msmith.chem.ox.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Biological evaluation of sulfone derivatives as anti-inflammatory and tumor cells growth inhibitory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 3-METHYL-2,5-DIHYDROTHIOPHENE-1,1-DIOXIDE(1193-10-8) 1H NMR [m.chemicalbook.com]
- 15. 17O NMR spectroscopy of sulfolenes (2,5-dihydrothiophene-1,1-dioxides) and sultines (3,6-dihydro-1,2-oxathiin-2-oxides)--experiment and quantum calculations: synthesis of 4,9-dioxo-1,2-oxathiacyclodecane-2-oxide, a new heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Synonyms for 3-Methyl-2,5-dihydrothiophene 1,1-dioxide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b052704#synonyms-for-3-methyl-2,5-dihydrothiophene-1,1-dioxide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com